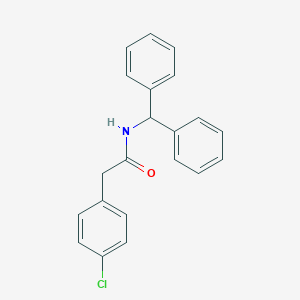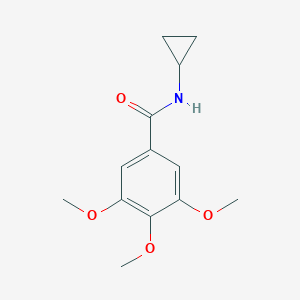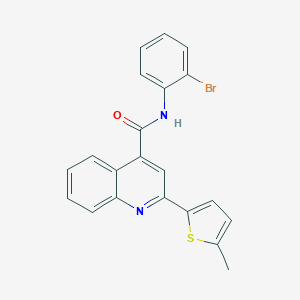
N-(3-ethylphenyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylphenyl)-3,4-dimethylbenzamide, commonly known as Ethylphenidate, is a psychoactive drug that belongs to the class of substituted phenethylamines. It is a synthetic compound that is structurally similar to methylphenidate, a widely used medication for treating attention-deficit/hyperactivity disorder (ADHD). Ethylphenidate has gained attention in recent years due to its potential as a research chemical, particularly in the field of neuroscience.
作用机制
Ethylphenidate acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can improve cognitive function and increase alertness. However, the exact mechanism of action of Ethylphenidate is not fully understood and requires further research.
生化和生理效应
Ethylphenidate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. In addition, Ethylphenidate can cause changes in brain activity, leading to altered perception and behavior.
实验室实验的优点和局限性
One advantage of using Ethylphenidate in lab experiments is its similarity to methylphenidate, which allows for comparisons to be made between the two drugs. Additionally, Ethylphenidate has a shorter half-life than methylphenidate, which can be beneficial for certain research studies. However, Ethylphenidate has not been extensively studied in humans, and its long-term effects are not well understood.
未来方向
There are several future directions for research on Ethylphenidate. One area of interest is its potential as a treatment for N-(3-ethylphenyl)-3,4-dimethylbenzamide and other cognitive disorders. Additionally, further studies are needed to fully understand the mechanism of action of Ethylphenidate and its effects on the brain. Finally, research is needed to determine the long-term effects of Ethylphenidate use and its potential for addiction and abuse.
In conclusion, Ethylphenidate is a synthetic compound that has gained attention in recent years due to its potential as a research chemical. Its similarity to methylphenidate and its effects on the central nervous system make it a valuable tool for studying cognitive function and behavior. However, further research is needed to fully understand its mechanism of action and potential for long-term use.
合成方法
The synthesis of Ethylphenidate involves the reaction of 3-ethylphenyl magnesium bromide with 3,4-dimethylbenzoyl chloride. The resulting compound is then purified through recrystallization. This synthesis method has been extensively studied and optimized to produce high yields of pure Ethylphenidate.
科学研究应用
Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of methylphenidate, which is why Ethylphenidate has been used as a substitute for this medication in research studies.
属性
CAS 编号 |
353786-86-4 |
|---|---|
产品名称 |
N-(3-ethylphenyl)-3,4-dimethylbenzamide |
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(3-ethylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-6-5-7-16(11-14)18-17(19)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,18,19) |
InChI 键 |
UQYBYTLAWLVOJX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C |
规范 SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)

![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)





